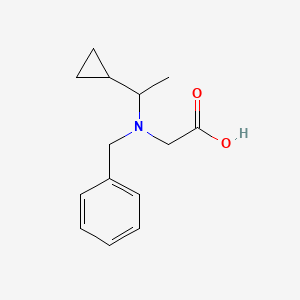

Acetic acid, benzyl(1-cyclopropylethyl)amine

Description

Properties

IUPAC Name |

2-[benzyl(1-cyclopropylethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(13-7-8-13)15(10-14(16)17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBISHEJXFTYVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyclopropylethylamine with Benzyl Halides

A direct route involves the alkylation of 1-cyclopropylethylamine with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. This method leverages the nucleophilic nature of the primary amine to form the secondary amine backbone.

Procedure :

-

Reaction Setup : 1-Cyclopropylethylamine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Benzyl bromide (1.2 equiv) is added dropwise at 0°C, followed by the addition of potassium carbonate (2.0 equiv) as a base.

-

Reaction Conditions : The mixture is refluxed at 65°C for 12–18 hours, with progress monitored via thin-layer chromatography (TLC).

-

Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and dried over magnesium sulfate. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Challenges :

Reductive Amination of Benzaldehyde with Cyclopropylethylamine

Reductive amination offers a milder alternative, avoiding the use of alkyl halides. This method condenses benzaldehyde with 1-cyclopropylethylamine in the presence of a reducing agent.

Procedure :

-

Imine Formation : Benzaldehyde (1.1 equiv) and 1-cyclopropylethylamine (1.0 equiv) are stirred in methanol at room temperature for 2 hours to form the Schiff base intermediate.

-

Reduction : Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the reaction is stirred for an additional 12 hours. The pH is maintained at 5–6 using acetic acid to favor selective imine reduction over carbonyl reduction.

-

Purification : The mixture is neutralized with saturated NaHCO3, extracted with dichloromethane, and purified via recrystallization from ethanol/water.

Advantages :

-

Avoids alkyl halides, reducing toxicity concerns.

-

Higher functional group tolerance compared to alkylation routes.

Acetylation of Benzyl(1-Cyclopropylethyl)Amine

The acetic acid moiety is introduced via acetylation of the secondary amine, typically using acetyl chloride or acetic anhydride.

Procedure :

-

Acetylation : Benzyl(1-cyclopropylethyl)amine (1.0 equiv) is dissolved in dry dichloromethane (DCM). Acetic anhydride (1.5 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.

-

Reaction Monitoring : Stirred at room temperature for 4 hours, with completion confirmed by the disappearance of the amine peak in Fourier-transform infrared spectroscopy (FT-IR).

-

Isolation : The reaction is washed with 1M HCl, brine, and dried over Na2SO4. The product is isolated as a white solid after solvent evaporation.

Optimization Notes :

-

Excess acetylating agent ensures complete conversion but may require careful quenching to prevent side reactions.

-

Catalytic 4-dimethylaminopyridine (DMAP) can accelerate the reaction by 30%.

Mechanistic and Kinetic Considerations

Alkylation vs. Reductive Amination: A Comparative Analysis

Reductive amination outperforms alkylation in yield and simplicity but requires stringent pH control to avoid side reactions.

Cyclopropane Stability Under Reaction Conditions

The cyclopropane ring’s strain (≈27 kcal/mol) renders it prone to ring-opening under acidic or high-temperature conditions. Key stability observations include:

-

pH Sensitivity : Reactions should be maintained at neutral to slightly basic conditions (pH 7–9).

-

Thermal Limits : Temperatures exceeding 80°C induce ring-opening via radical or ionic mechanisms, forming propene derivatives.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl3) | δ 0.5–0.8 (m, cyclopropane CH2), 3.7 (s, CH2COO), 7.3 (m, benzyl Ar-H) |

| FT-IR | 1720 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) |

| MS (ESI+) | m/z 234.2 [M+H]+ |

Industrial-Scale Considerations

Suppliers such as AstaTech and Biosynth produce the compound at 95% purity using kilogram-scale adaptations of the above methods. Key modifications include:

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine and acetic acid.

Hydrolysis Conditions

| Condition | Reagents | Temperature | Time | Products |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 100°C | 24 hrs | Benzyl(1-cyclopropylethyl)amine + Acetic acid |

| Basic | 6M NaOH, reflux | 100°C | 24 hrs | Benzyl(1-cyclopropylethyl)amine + Acetate salt |

Key Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis involves direct nucleophilic attack by hydroxide on the carbonyl carbon .

N-Substitution Reactivity

Structural Impact :

-

N-Methylation disrupts hydrogen-bonding capacity, often reducing biological activity .

-

Over-acylation sterically hinders the nitrogen, further diminishing reactivity .

Stability in Synthetic Environments

The compound demonstrates stability under mild conditions but decomposes under prolonged exposure to strong acids/bases or high temperatures.

| Stability Parameter | Conditions | Observation |

|---|---|---|

| Thermal | >150°C | Decomposition to cyclopropane derivatives |

| Oxidative | H₂O₂, RT | No reaction (stable) |

Role in Catalytic Processes

While not directly catalytic, analogous acetamides participate in ketene-mediated acetylation reactions. For example, tertiary amines like DIPEA accelerate acetylation via transient acetyl ammonium intermediates .

Key Intermediate :

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- Acetic acid, benzyl(1-cyclopropylethyl)amine serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its unique structural features that enhance reactivity and selectivity.

Reactivity

- The compound can undergo several chemical reactions:

- Oxidation : It can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : Using reducing agents such as lithium aluminum hydride or sodium borohydride, it can yield amines or alcohols.

- Substitution : Nucleophilic substitution reactions with halogenated compounds can lead to the formation of substituted amines.

Biological Applications

Antimicrobial and Antifungal Properties

- Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Its mechanism of action involves disrupting the cell membrane integrity of pathogens, leading to cell death.

Potential Drug Candidate

- Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, indicating its potential as a drug candidate for treating infections. Furthermore, it has been explored for its application in managing type II diabetes due to its ability to modulate metabolic pathways.

Industrial Applications

Pharmaceutical Production

Mechanism of Action

The mechanism of action of acetic acid, benzyl(1-cyclopropylethyl)amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of pathogens, leading to cell death . In the context of diabetes treatment, it may act by modulating specific metabolic pathways involved in glucose regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a. (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS: 2059944-97-5)

- Molecular formula: C₁₄H₂₁NO₂

- Molecular weight : 235.33 g/mol

- Key differences: Replaces the acetic acid group with a 2,4-dimethoxyphenylmethyl substituent.

b. Benzyl({3-[(1-cyclopropylethyl)amino]propyl})methylamine

- Molecular formula : C₁₆H₂₆N₂

- Molecular weight : 246.39 g/mol

- Key differences : Incorporates a longer propyl chain and a methylamine group. The extended alkyl chain may improve membrane permeability, making it relevant for neurological drug candidates .

Structural Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Acetic acid, benzyl(1-cyclopropylethyl)amine | C₁₄H₁₉NO₂ | 233.31 | Acetic acid, benzyl, cyclopropylethyl |

| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | C₁₄H₂₁NO₂ | 235.33 | 2,4-Dimethoxyphenyl, cyclopropylethyl |

| Benzyl({3-[(1-cyclopropylethyl)amino]propyl})methylamine | C₁₆H₂₆N₂ | 246.39 | Benzyl, methyl, propyl chain |

Functional Analogs

a. Alamine 308 (Triisooctylamine)

- Application : Used in liquid-liquid extraction of acetic acid from aqueous solutions.

- Key difference : A tertiary amine without cyclopropane or aromatic groups. Its linear alkyl chains enhance hydrophobicity, improving extraction efficiency for carboxylic acids .

b. Benzyl Alcohol and Acetic Acid Mixtures

Reactivity and Stability

- Acetic acid group: Enhances water solubility but may limit thermal stability compared to non-acidic analogs.

Industrial and Pharmaceutical Relevance

- Acetic acid extraction: While Alamine 308 outperforms the target compound in acetic acid recovery (distribution coefficient >2 in halogenated diluents) , the latter’s dual functionality could enable novel extraction mechanisms.

- Pharmaceutical intermediates: Cyclopropane-containing amines are prized for metabolic stability.

Discontinued Status and Challenges

- Limited demand: Niche applications and high synthesis costs likely contributed to discontinuation.

- Stability issues: The acetic acid moiety may promote degradation under humid or acidic conditions, reducing shelf life compared to non-acidic analogs .

Biological Activity

Acetic acid, benzyl(1-cyclopropylethyl)amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an acetic acid moiety and a benzyl-substituted cyclopropylethylamine. This structural configuration is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Antidepressant Effects : Preliminary research suggests that it may have potential as an antidepressant, influencing neurotransmitter systems in the brain.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.

Pharmacological Mechanisms

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on existing literature:

- Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, potentially contributing to their antidepressant effects.

- Modulation of Inflammatory Pathways : The compound may interact with inflammatory cytokines and pathways, reducing overall inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications:

-

Case Study 1: Antimicrobial Efficacy

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Methodology : In vitro studies were performed using agar diffusion methods.

- Findings : The compound demonstrated a significant zone of inhibition compared to control groups.

-

Case Study 2: Antidepressant Potential

- Objective : To evaluate the behavioral effects in rodent models of depression.

- Methodology : The forced swim test was utilized to measure depressive-like behaviors.

- Findings : Rodents treated with the compound showed reduced immobility time, suggesting antidepressant-like effects.

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

| Study Type | Target Organism/Model | Key Findings | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant antimicrobial activity | |

| Behavioral | Rodent depression model | Reduced immobility time | |

| Inflammatory | Mouse model | Decreased cytokine levels |

Q & A

Basic: What roles do BAP and NAA play in porang micropropagation, and how are their concentrations optimized?

Answer:

BAP (a cytokinin) promotes shoot proliferation by stimulating cell division, while NAA (an auxin) enhances root initiation and elongation. Optimal concentrations are determined through factorial experiments using a completely randomized design (CRD) . For Amorphophallus muelleri, the combination of 1.0 mg/L BAP + 4.0 mg/L NAA yields the earliest bud emergence (9 weeks), longest shoots (2.14 cm), and roots (3.6 cm) . Higher BAP concentrations (e.g., 3.0 mg/L) reduce shoot elongation due to nutrient competition among multiple shoots .

Table 1: Optimal Hormonal Combinations for Porang Micropropagation

| Treatment (BAP:NAA) | Shoot Length (cm) | Root Length (cm) | Bud Emergence (Weeks) |

|---|---|---|---|

| 1.0 mg/L BAP + 4.0 mg/L NAA | 2.14 | 3.6 | 9.7 |

| 2.0 mg/L BAP + 4.0 mg/L NAA | 1.78 | 2.8 | 10.3 |

| 3.0 mg/L BAP + 4.0 mg/L NAA | 1.20 | 1.5 | 11.7 |

| Source: Restanto et al. (2024) |

Advanced: How do cytokinin:auxin ratios influence shoot organogenesis efficiency, and what mechanisms explain contradictory outcomes?

Answer:

Cytokinin:auxin ratios dictate cell differentiation pathways . A high BAP:NAA ratio (e.g., 1:4) favors direct organogenesis by activating meristematic cells in leaf explants, while lower ratios (e.g., 3:4) may induce callus formation, delaying shoot development . Contradictions arise in studies due to:

- Nutrient allocation trade-offs : High BAP increases shoot number but reduces elongation due to resource competition .

- Threshold effects : NAA >4 mg/L suppresses root growth, while BAP >2 mg/L causes hyperhydricity (vitrification) in shoots .

- Explant sensitivity : Juvenile leaf explants respond faster than mature tissues due to higher mitotic activity .

Basic: What statistical methods are suitable for analyzing hormonal treatment effects in plant tissue culture?

Answer:

- ANOVA (α=0.05) identifies significant differences between treatments.

- Duncan’s Multiple Range Test (DMRT) ranks means (e.g., shoot length, bud emergence time) to determine optimal treatments .

- Replication : Three replicates per treatment ensure robustness against biological variability .

Example: In Restanto et al. (2024), ANOVA confirmed that B1N2 (1.0 mg/L BAP + 4.0 mg/L NAA) significantly outperformed other treatments in shoot length (p<0.05) .

Advanced: How can researchers resolve discrepancies in hormone efficacy across studies (e.g., BAP 2 mg/L vs. 3 mg/L)?

Answer:

Discrepancies arise from:

- Species-specific responses : Amorphophallus muelleri tolerates higher BAP than Nepenthes adrianii .

- Media composition : MS (Murashige and Skoog) basal media with 3% sucrose enhances BAP uptake compared to low-sugar media .

- Explant type : Leaf petioles regenerate faster than corm tissues due to endogenous hormone gradients .

Methodological fix : Conduct dose-response curves for each explant type and species, paired with nutrient profiling (e.g., sucrose, agar concentration) .

Basic: What sterilization protocols ensure explant viability in porang tissue culture?

Answer:

- Surface sterilization : Rinse explants in 70% ethanol (1 min) followed by 20% Clorox (NaOCl; 10 min) .

- Antioxidant pre-treatment : Soak leaf explants in 0.1% ascorbic acid to prevent phenolic oxidation .

- Culture conditions : Maintain at 22°C under 16/8-hour light/dark cycles (3000 lux) .

Advanced: What molecular mechanisms underlie BAP/NAA-induced organogenesis in porang?

Answer:

- BAP upregulates WUSCHEL (WUS) and SHOOT MERISTEMLESS (STM) genes, promoting shoot apical meristem formation .

- NAA activates AUXIN RESPONSE FACTORS (ARFs), inducing root primordia via auxin influx carriers (e.g., PIN1) .

- Crosstalk : High NAA suppresses cytokinin signaling by degrading ARR transcription factors, explaining root dominance at low BAP:NAA ratios .

Basic: How is in vitro-regenerated porang acclimatized for ex vitro transplantation?

Answer:

- Rooted shoots are transferred to peat:perlite (3:1) media under 90% humidity for 2 weeks.

- Gradual acclimatization : Reduce humidity by 10% weekly until plants tolerate ambient conditions .

- Survival rate : >80% achieved using 1.0 mg/L NAA pre-treatment to strengthen root systems .

Advanced: Can somatic embryogenesis replace organogenesis for large-scale porang propagation?

Answer:

Somatic embryogenesis is less efficient due to:

- Genotype dependency : Only 12% of Amorphophallus muelleri lines form embryogenic callus .

- Hormonal requirements : 2.0 mg/L 2,4-D + 0.5 mg/L BAP induces globular embryos but arrests maturation .

- Scaling challenges : Embryo synchronization requires pulsed hormone treatments, increasing costs .

Basic: What quality control metrics validate successful micropropagation?

Answer:

- Morphological : Shoot length ≥2 cm, root length ≥3 cm, and 3–5 leaves per plantlet .

- Genetic stability : SSR markers confirm <5% somaclonal variation across subcultures .

- Pathogen testing : ELISA assays detect Pythium or Fusarium contamination .

Advanced: How can transcriptomic profiling optimize hormone formulations for novel Amorphophallus species?

Answer:

- RNA-seq identifies hormone-responsive genes (e.g., CYCD3 for cytokinin signaling).

- CRISPR-Cas9 knockout of ARR7 (a cytokinin repressor) enhances shoot regeneration in recalcitrant species .

- Meta-analysis : Cross-reference data from Amorphophallus konjac and A. paeoniifolius to predict optimal BAP:NAA ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.